molecular formula C17H15NO5 B14648976 Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- CAS No. 54291-64-4

Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-

Cat. No.: B14648976
CAS No.: 54291-64-4
M. Wt: 313.30 g/mol
InChI Key: WDOFLTOUALVWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- is an organic compound characterized by the presence of a benzoic acid moiety substituted with a cyanomethyl group and two methoxy groups on a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of benzoic acid derivatives often involves the partial oxidation of toluene using oxygen gas in the presence of catalysts such as manganese or cobalt naphthenate . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- involves its interaction with specific molecular targets and pathways. For instance, benzoic acid derivatives are known to inhibit the growth of mold, yeast, and some bacteria by interfering with their metabolic processes . The compound is absorbed into the cells, where it disrupts cellular functions, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]- is unique due to the presence of both cyanomethyl and methoxy groups, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

54291-64-4

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]benzoic acid

InChI

InChI=1S/C17H15NO5/c1-21-14-9-11(7-8-18)10-15(16(14)22-2)23-13-5-3-12(4-6-13)17(19)20/h3-6,9-10H,7H2,1-2H3,(H,19,20)

InChI Key

WDOFLTOUALVWLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CC#N)OC2=CC=C(C=C2)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.